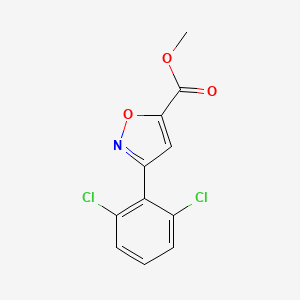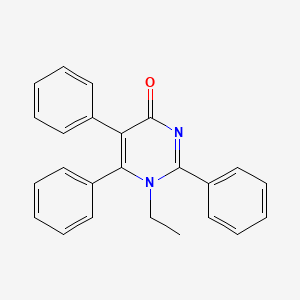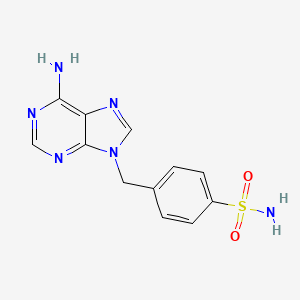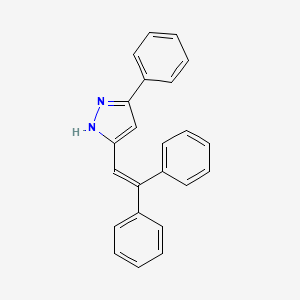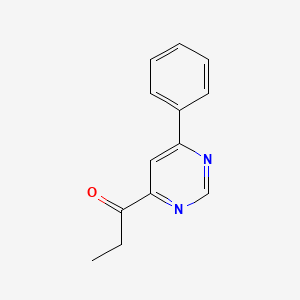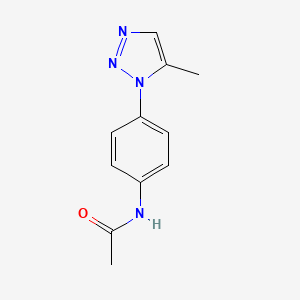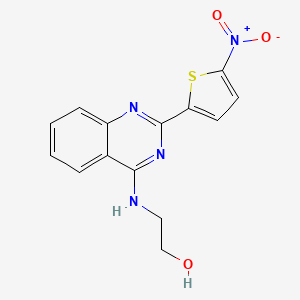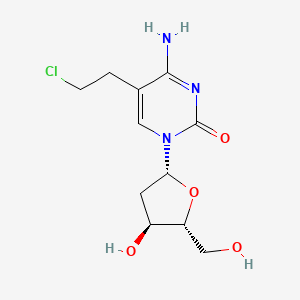
5-(2-Chloroethyl)-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroethyl)-2’-deoxycytidine is a synthetic nucleoside analogue that has garnered attention for its potential applications in antiviral and anticancer therapies. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of DNA. The modification at the 5-position with a 2-chloroethyl group imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 5-(2-Chloroethyl)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chloroethyl)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. .
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
5-(2-Chloroethyl)-2’-deoxycytidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Chloroethyl)-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chloroethyl group can form covalent bonds with adjacent nucleotides, leading to DNA cross-linking and strand breaks. This disrupts the normal replication process and induces cell death, particularly in rapidly dividing cells such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
2-Chloroethylamine: A simpler compound that serves as a precursor in the synthesis of various chloroethyl derivatives.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: Compounds with similar chemical reactivity but different biological activities.
Uniqueness
5-(2-Chloroethyl)-2’-deoxycytidine is unique due to its specific modification at the 5-position, which imparts distinct chemical and biological properties. Its ability to selectively target DNA replication in virus-infected or cancerous cells makes it a valuable compound in therapeutic research .
Propriétés
Numéro CAS |
90301-75-0 |
|---|---|
Formule moléculaire |
C11H16ClN3O4 |
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
4-amino-5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H16ClN3O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1-3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1 |
Clé InChI |
KQDWMXVMXQCPIZ-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CCCl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)CCCl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



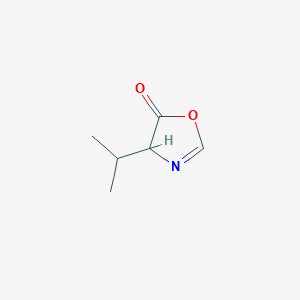
![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
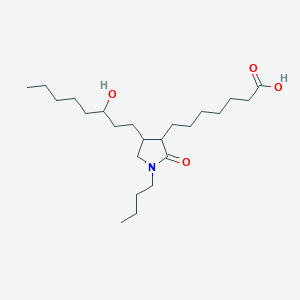
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
